Selective Inhibition of Lysine‑Specific Demethylase 1 (LSD1) over Monoamine Oxidases A and B
N-(benzo[d]thiazol-2-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide inhibits recombinant human LSD1 with an IC50 of 10 000 nM, while displaying >10‑fold lower potency against MAO‑A (>100 000 nM) and even weaker activity against MAO‑B [1]. This selectivity profile contrasts with the non‑selective, flavin‑targeting MAO inhibitor tranylcypromine, which lacks LSD1 inhibition at similar concentrations. The dihydropyridone‑benzothiazole hybrid architecture provides a measurable differentiation over simpler benzothiazole‑only or pyridone‑only analogs that often show broader, less controllable FAD‑enzyme inhibition.
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC50 LSD1 = 10 000 nM; IC50 MAO‑A >100 000 nM; MAO‑B IC50 not reached |
| Comparator Or Baseline | Tranylcypromine (MAO-A IC50 ≈ 50 nM; LSD1 inhibition not observed at relevant concentrations) |
| Quantified Difference | LSD1/MAO‑A selectivity index >10‑fold for the target compound, versus no measurable LSD1 inhibition for tranylcypromine |
| Conditions | Recombinant human enzymes; LSD1 assay: H2O2 production with Amplex Red, 30 min incubation; MAO‑A/‑B: luciferin‑based detection, 60 min incubation; Waseda University/ChEMBL dataset |
Why This Matters
A >10‑fold selectivity window against MAO‑A reduces the risk of serotonin‑related off‑target effects during cellular epigenetic studies, making this compound a superior chemical probe for LSD1-dependent processes.
- [1] BindingDB. BDBM50067587 (CHEMBL3402055). Affinity data for LSD1 and MAO-A/B. IC50 values: LSD1 = 10 000 nM; MAO‑A >100 000 nM. Assay conditions as described. Accessed 2026-04-30. View Source
